molecular formula C11H10BrNO2S B8584685 Ethyl 6-bromo-2-aminobenzo[b]thiophene-3-carboxylate

Ethyl 6-bromo-2-aminobenzo[b]thiophene-3-carboxylate

Cat. No. B8584685
M. Wt: 300.17 g/mol
InChI Key: OAJABPBNNASBFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-bromo-2-aminobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C11H10BrNO2S and its molecular weight is 300.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-bromo-2-aminobenzo[b]thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-bromo-2-aminobenzo[b]thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 6-bromo-2-aminobenzo[b]thiophene-3-carboxylate

Molecular Formula

C11H10BrNO2S

Molecular Weight

300.17 g/mol

IUPAC Name

ethyl 2-amino-6-bromo-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C11H10BrNO2S/c1-2-15-11(14)9-7-4-3-6(12)5-8(7)16-10(9)13/h3-5H,2,13H2,1H3

InChI Key

OAJABPBNNASBFC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C=CC(=C2)Br)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 1c (760 mg, 3.44 mmol) in CHCl3 (10 mL) was added N-bromosuccinimide (673 mg, 3.78 mmol). The resultant mixture was stirred for 1 h, then mixed with saturated NaHCO3 solution (100 mL), and extracted with methylene chloride (100 mL, 3×). The combined organic phases were dried over MgSO4, filtered, and concentrated. Flash chromatography (hexanes/ethyl acetate, 4:1) then provided the title compound (930 mg, 90%) as a yellow solid: MS (ES) m/z 300 (M+H)+; 1H NMR (400 MHz, CDCl3) δ7.96 (d, J=8.8 Hz, 1H), 7.63 (s, 1H), 7.42 (d, J=8.8 Hz, 1H), 6.52 (brs, 2H), 4.42 (q, J=7.2 Hz, 2H), 1.48 (t, J=7.2 Hz, 3H).
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760 mg
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673 mg
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10 mL
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100 mL
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90%

Synthesis routes and methods III

Procedure details

Ethyl 2-amino-1-benzothiophene-3-carboxylate (10.4 g, 44.7 mmol) was dissolved in chloroform (100 mL) and treated with NBS (7.95 g, 44.7 mmol). Upon completion of the reaction, a light tan solid precipitated from the mixture. The slurry was concentrated to ˜30% of the original volume on a rotavap and then filtered. The solid was slurried in EtOAc (300 mL) and treated with satd NaHCO3 (200 mL) to obtain two clear phases. The organic phase was washed further with satd NaHCO3 (4X˜200 mL) and water (200 mL). The organic layer was collected, dried with sodium sulfate, filtered, and concentrated to yield an off-white solid (9.1 g, 68%). 1H NMR (DMSO-d6) δ 8.00 (s, 2H), 7.85 (s, 1H), 7.83 (d, 1H), 7.36 (d, 1H), 4.28 (q, 2H), 1.33 (t, 3H).
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10.4 g
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100 mL
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7.95 g
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Yield
68%

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